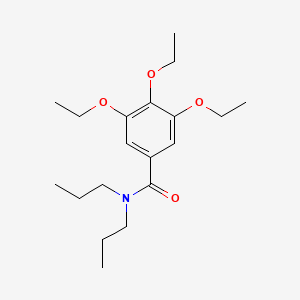![molecular formula C18H21N3O3S B5589274 (3aS*,7aR*)-5-methyl-2-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5589274.png)
(3aS*,7aR*)-5-methyl-2-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules like the specified compound often involves multi-step reactions, starting from simpler molecules to achieve the desired structure. Although specific details on the synthesis of this exact compound are not readily available, similar compounds are synthesized through strategies such as cyclization reactions, functionalization reactions, and the use of specific reagents to introduce or modify functional groups within the molecule (İ. Yıldırım et al., 2005).
Molecular Structure Analysis
The molecular structure of organic compounds is typically determined using spectroscopic methods, such as NMR (Nuclear Magnetic Resonance) and X-ray crystallography. These techniques allow for the detailed characterization of the molecular framework, including the configuration of stereocenters, the conformation of cyclic systems, and the identification of functional groups. For compounds structurally related to the one , X-ray crystallography has elucidated stereochemistry and confirmed the absolute configuration of complex molecules (Huichun Zhu et al., 2009).
Chemical Reactions and Properties
The reactivity and chemical properties of a compound are influenced by its functional groups and molecular structure. Reactions involving carbonyl compounds, for example, can lead to various functionalization and cyclization products, depending on the reagents and conditions applied. Studies on similar molecules have explored reactions such as N-amination, cycloaddition, and condensation to synthesize novel derivatives with potential biological activity (M. Bencková & A. Krutošíková, 1999).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystalline structure, are crucial for understanding its behavior in different environments and applications. These properties are determined experimentally through techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility testing. Although specific data on the physical properties of the compound are not available, related research provides insights into how these properties might be analyzed and interpreted (S. A. Halim & M. Ibrahim, 2022).
Chemical Properties Analysis
The chemical properties of organic compounds, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are essential for their application in synthesis, drug design, and material science. Studies often employ spectroscopic techniques, computational chemistry, and kinetic experiments to elucidate these properties. For example, research on related compounds has investigated their complexation with metal ions, revealing insights into their ligand behavior and coordination chemistry (E. Matczak-Jon et al., 2010).
Applications De Recherche Scientifique
Chemical Synthesis and Modification
Research in chemical synthesis and modification explores the creation and alteration of complex molecules for various applications. Compounds similar to the one mentioned are often synthesized and modified to understand their structural and functional properties. For instance, the experimental and quantum-chemical calculations on 1H-pyrazole-3-carboxamide derivatives highlight the synthetic processes and structural determinations of related compounds, which can shed light on potential synthetic routes and modifications for your compound of interest (Yıldırım, Kandemirli, & Akçamur, 2005).
Biological Studies and Applications
Compounds with structures similar to the one are often the subject of biological studies to discover their potential therapeutic applications. For example, the synthesis and biological studies of novel thiazolidinones showcase the exploration of related compounds for their biological activity, providing a framework for investigating the biological applications of your compound (Revanasiddappa & Subrahmanyam, 2009).
Material Science and Physical Properties
Research in material science involves examining the physical properties of compounds and their potential applications in various fields. The synthesis and study of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, for instance, delve into the structural investigation and physicochemical properties of compounds with related structures, which can provide insights into the material science applications of the compound you're interested in (Tzimopoulos et al., 2010).
Antimicrobial Activity
Exploring the antimicrobial activity of compounds is a significant area of research in the pharmaceutical industry. Studies on new pyridine derivatives, such as the synthesis and antimicrobial activity of new pyridine derivatives-I, offer valuable information on the potential antimicrobial properties of compounds with similar structures, guiding research into the antimicrobial applications of your compound (Patel, Agravat, & Shaikh, 2011).
Propriétés
IUPAC Name |
(3aS,7aR)-5-methyl-2-(2-methyl-1,3-benzothiazole-6-carbonyl)-1,3,4,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-11-19-14-4-3-12(7-15(14)25-11)16(22)21-8-13-5-6-20(2)9-18(13,10-21)17(23)24/h3-4,7,13H,5-6,8-10H2,1-2H3,(H,23,24)/t13-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHBATMWLHZIOR-UGSOOPFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)N3CC4CCN(CC4(C3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)N3C[C@@H]4CCN(C[C@@]4(C3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS,7aR)-5-methyl-2-(2-methyl-1,3-benzothiazole-6-carbonyl)-1,3,4,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-3a-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2-phenyl-1,3-thiazol-4-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5589202.png)


![1-[5-fluoro-2-methyl-4-(4-methyl-1-piperazinyl)phenyl]ethanone](/img/structure/B5589220.png)


![2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-4H-1,2,4-triazol-3-ylacetamide](/img/structure/B5589254.png)
![4-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5589266.png)
![2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)ethyl phenylcarbamate](/img/structure/B5589278.png)
![2-(1-piperidinyl)-4-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5589285.png)
![N-allyl-3-[(hydroxyimino)methyl]-2-thiophenesulfonamide](/img/structure/B5589293.png)
![3-bromo-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5589298.png)

